![molecular formula C28H39N7O9 B1679578 ロチガプタイド CAS No. 355151-12-1](/img/structure/B1679578.png)
ロチガプタイド
概要
説明
科学的研究の応用
Cardiac Arrhythmias
Rotigaptide is under investigation for its antiarrhythmic properties. It has shown efficacy in reducing the incidence of ventricular arrhythmias in various preclinical models. In particular, studies have demonstrated that rotigaptide can reduce the size of myocardial infarctions and improve outcomes following ischemia-reperfusion injury (IRI) in both animal models and human subjects .
Ischemia-Reperfusion Injury
Research indicates that rotigaptide significantly mitigates IRI effects by preserving endothelial function and reducing myocardial damage during reperfusion. In a porcine model, administration of rotigaptide prior to reperfusion led to a marked decrease in infarct size (18.7% vs. 43.6% in controls) when measured against the area at risk . Moreover, it has been shown to protect against endothelial dysfunction during IRI in human trials, suggesting its potential for broader cardiovascular applications .
Table 1: Summary of Preclinical and Clinical Findings on Rotigaptide
Recent Research Insights
Recent studies have further elucidated the protective mechanisms of rotigaptide beyond its antiarrhythmic effects:
- Cytokine-Induced Apoptosis : Rotigaptide has been shown to reduce cytokine-induced cell death in human pancreatic islet cells, indicating potential applications in diabetes management by preserving insulin-secreting cells .
- Mitochondrial Function : In Cx43-deficient cell models, rotigaptide improved mitochondrial function, suggesting its role in cellular stress responses and metabolic regulation .
作用機序
生化学分析
Biochemical Properties
Rotigaptide interacts with connexins, preferentially connexin 43 (Cx43) . It has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .
Cellular Effects
Rotigaptide has been shown to have a positive effect on cell-to-cell communication during physiological conditions and conditions with metabolic stress . It has also been shown to reduce cytokine-induced apoptosis in human islets .
Molecular Mechanism
The exact mechanism of action of Rotigaptide is not completely understood. It is believed to exert its effects on cardiomyocyte gap junctions through phosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells .
Temporal Effects in Laboratory Settings
Rotigaptide has been shown to produce a small increase in cell-to-cell coupling during physiological conditions and a larger increase during conditions with metabolic stress . It has also been shown to prevent the loss of Cx43 protein expression in neonatal cardiomyocytes .
Dosage Effects in Animal Models
In animal models, Rotigaptide has been shown to prevent ovariectomy-induced bone loss . In another study, it was found that Rotigaptide treatment in mice and rats did not result in toxicity in either species .
Metabolic Pathways
It is known that it interacts with connexins, specifically connexin 43 (Cx43), and influences their phosphorylation state .
Subcellular Localization
Given its interaction with connexins, it is likely localized at the cell membrane where these proteins are typically found .
準備方法
合成ルートと反応条件: ロチガプタイドは、ペプチドの製造によく用いられる固相ペプチド合成法によって合成されます . この合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次付加することが含まれます. 反応条件としては、通常、ペプチド結合の形成を促進するために、N、N'-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどのカップリング試薬を用います . 保護基はトリフルオロ酢酸を使用して除去され、最終生成物は樹脂から切断され、高速液体クロマトグラフィーによって精製されます .
工業生産方法: ロチガプタイドの工業生産では、同様の合成ルートが用いられますが、規模が大きくなります. 自動ペプチド合成装置は、効率と再現性を高めるために使用されることがよくあります . 精製プロセスは、分取用高速液体クロマトグラフィーを使用してスケールアップされ、最終生成物は凍結乾燥して安定な粉末形態が得られます .
化学反応解析
反応の種類: ロチガプタイドは、合成中に主にペプチド結合の形成と切断反応を起こします . これは、生理的条件下では比較的安定しており、酸化、還元、または置換反応を容易には起こしません .
一般的な試薬と条件: ロチガプタイドの合成に使用される一般的な試薬には、保護されたアミノ酸、N、N'-ジイソプロピルカルボジイミド、ヒドロキシベンゾトリアゾール、トリフルオロ酢酸などがあります . 反応は、通常、ジメチルホルムアミドなどの無水溶媒中で行われます .
生成される主要な生成物: ロチガプタイドの合成から生成される主要な生成物は、配列がAc-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2であるペプチド自体です . 最終生成物の純度は、厳格な精製と分析技術によって保証されています .
科学研究における用途
ロチガプタイドは、特に心臓病学と細胞間コミュニケーションの分野において、いくつかの科学研究における用途があります . これは、心臓細胞におけるギャップ結合コミュニケーションを強化することで心房細動を治療する可能性について研究されています . さらに、ロチガプタイドは、ヒト膵島におけるサイトカイン誘導細胞死を抑制する効果を示しており、糖尿病の治療薬となりうる可能性があります . 心筋のギャップ結合コミュニケーションを改善する能力も、心不全の文脈で調査されています .
化学反応の分析
Types of Reactions: Rotigaptide primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It is relatively stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The common reagents used in the synthesis of rotigaptide include protected amino acids, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and trifluoroacetic acid . The reactions are typically carried out in anhydrous solvents such as dimethylformamide .
Major Products Formed: The major product formed from the synthesis of rotigaptide is the peptide itself, with the sequence Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2 . The purity of the final product is ensured through rigorous purification and analytical techniques .
類似化合物との比較
生物活性
Rotigaptide, also known as ZP123, is an antiarrhythmic peptide that has garnered attention for its ability to enhance gap junction communication, particularly in cardiac tissues. This article delves into the biological activity of rotigaptide, focusing on its mechanisms of action, effects on gap junctions, and implications for therapeutic use.
Rotigaptide functions primarily by enhancing the intercellular communication mediated by connexin 43 (Cx43), a key protein in cardiac myocytes. The compound has been shown to increase gap junction intercellular communication (GJIC) in various cell types, including neonatal rat cardiac myocytes and HL-1 atrial cells. Research indicates that rotigaptide does not alter the expression levels of Cx43 but rather influences its functional properties.
Key Findings:
- Increased Intercellular Communication : Rotigaptide significantly enhances dye transfer between cells expressing Cx43, indicating improved GJIC. For instance, treatment with 50 nM rotigaptide for 5 hours resulted in approximately 75.6% of cells transferring dye to 11 or more neighboring cells, compared to much lower percentages in control groups .
- Concentration-Dependent Effects : The enhancement of GJIC is concentration-dependent, with optimal effects observed at 50 to 100 nM concentrations. Higher concentrations may lead to diminished responses, suggesting a biphasic dose-response relationship .
Effects on Cardiac Function
Rotigaptide has been investigated for its potential to mitigate arrhythmias by improving electrical coupling between cardiomyocytes. Studies using dual whole-cell patch-clamp techniques have demonstrated that rotigaptide can acutely and chronically increase resting gap-junction conductance (gj) by 5-20% in cultured neonatal murine ventricular cardiomyocytes .
Table 1: Effects of Rotigaptide on Gap Junction Conductance
Concentration (nM) | Duration (h) | Initial gj (nS) | Change (%) |
---|---|---|---|
0 | - | 2.86 ± 0.72 | - |
35 | 24 | 3.37 ± 1.04 | +18.5 |
100 | 24 | 2.84 ± 0.85 | +4.5 |
200 | 24 | 2.64 ± 0.39 | - |
350 | 24 | 1.56 ± 0.46 | - |
Case Studies and Clinical Implications
Rotigaptide has advanced into clinical development due to its promising effects on cardiac function and arrhythmia prevention. Early phase I studies have shown favorable safety profiles when administered to healthy volunteers . Additionally, rotigaptide's ability to reduce ischemia-induced infarct size and prevent spontaneous ventricular arrhythmias has been documented across various animal models.
In Vivo Studies
- Bone Health : Beyond cardiac applications, rotigaptide has shown efficacy in promoting intercellular communication in osteoblasts under metabolic stress conditions. In ovariectomized rat models, rotigaptide treatment prevented significant decreases in bone strength and mineral density typically observed post-surgery .
特性
IUPAC Name |
(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJRASPBQLDRRY-TWTQBQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355151-12-1 | |
Record name | Rotigaptide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rotigaptide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13067 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROTIGAPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。